

A Comparative Analysis of Methoxisopropamine and Other Dissociative Agents: Efficacy and Potency

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Compound of Interest		
Compound Name:	Methoxisopropamine	
Cat. No.:	B10823628	Get Quote

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This guide provides a detailed comparison of the efficacy and potency of the novel dissociative agent **Methoxisopropamine** (MXiPr) with more established arylcyclohexylamines such as Ketamine, Phencyclidine (PCP), and Methoxetamine (MXE). This document synthesizes available preclinical data to offer a comparative pharmacological profile, focusing on their interactions with the N-methyl-D-aspartate (NMDA) receptor, the primary target for this class of compounds.

Executive Summary

Methoxisopropamine (MXiPr) is a novel arylcyclohexylamine that has emerged as a research chemical.[1] Like other compounds in its class, its primary mechanism of action is understood to be the non-competitive antagonism of the NMDA receptor.[2] Available in vitro data suggests that MXiPr is a potent NMDA receptor antagonist, with a potency comparable to that of MXE.[2] [3] This guide presents a compilation of binding affinities (K_i) and functional inhibition concentrations (IC₅₀) to facilitate a quantitative comparison between MXiPr, Ketamine, PCP, and MXE. Due to the limited research on MXiPr, in vivo behavioral data, such as effective doses (ED₅₀) for specific behavioral endpoints, are not yet well-established in peer-reviewed literature.

Data Presentation



The following tables summarize the available quantitative data for the NMDA receptor and off-target binding affinities and potencies of **Methoxisopropamine**, Ketamine, Phencyclidine, and Methoxetamine. It is important to note that direct comparisons between IC₅₀ and K_i values should be made with caution, as they are determined by different experimental methodologies.

Table 1: Comparative Potency at the NMDA Receptor

Compound	IC50 (μM)	Kı (nM)
Methoxisopropamine (MXiPr)	0.661[2][3]	Not Reported
Methoxetamine (MXE)	0.524[2][3]	259[4]
Ketamine	Not Directly Reported in Comparative Study	3100[5][6]
Phencyclidine (PCP)	Not Directly Reported in Comparative Study	313[5][6]

Lower values indicate higher potency/affinity.

Table 2: Off-Target Receptor Binding Affinities (Ki, nM)

Compound	Dopamine D ₂ Receptor	Serotonin 5-HT _{2a} Receptor
Methoxisopropamine (MXiPr)	Not Reported	Not Reported
Methoxetamine (MXE)	Not Reported	Not Reported
Ketamine	55[5][6]	15000[7]
Phencyclidine (PCP)	2.7[5][6]	5000[7]

Lower values indicate higher binding affinity.

Experimental Protocols Radioligand Binding Assay for NMDA Receptor Affinity (K_i)



A standard experimental protocol to determine the binding affinity (K_i) of a test compound for the PCP binding site on the NMDA receptor involves a competitive radioligand binding assay.

1. Materials:

- Membrane Preparation: Rat cortical membranes are typically used as a rich source of NMDA receptors.
- Radioligand: A tritiated ligand that binds to the PCP site, such as [3H]TCP (thienylcyclohexylpiperidine), is used.
- Test Compounds: The novel compound (e.g., MXiPr) and reference compounds (e.g., Ketamine, PCP, MXE) are prepared in various concentrations.
- Buffers: Tris-HCl buffer is used for incubation and washing.
- Filtration Apparatus: A cell harvester and glass fiber filters are required to separate bound from unbound radioligand.
- Scintillation Counter: To quantify the radioactivity.

2. Procedure:

- Rat cortical membranes are incubated with a fixed concentration of the radioligand ([3H]TCP) and varying concentrations of the test compound.
- The incubation is carried out at room temperature for a sufficient time to reach equilibrium.
- The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
- The filters are washed with ice-cold buffer to remove any unbound radioligand.
- The radioactivity retained on the filters is measured using a liquid scintillation counter.

3. Data Analysis:

- The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand like PCP) from the total binding.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC₅₀).
- The IC₅₀ value is then converted to the inhibition constant (K_i) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Functional Inhibition (IC₅₀)



To assess the functional potency of a compound in inhibiting NMDA receptor-mediated currents, whole-cell patch-clamp recordings from neurons or cell lines expressing NMDA receptors are performed.[3]

1. Cell Preparation:

Primary cultured neurons (e.g., hippocampal or cortical neurons) or cell lines (e.g., HEK293 cells) stably expressing specific NMDA receptor subunits are used.

2. Recording Setup:

- A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to achieve the whole-cell configuration.
- The cell is voltage-clamped at a negative holding potential (e.g., -60 mV) to record inward currents.

3. Experimental Procedure:

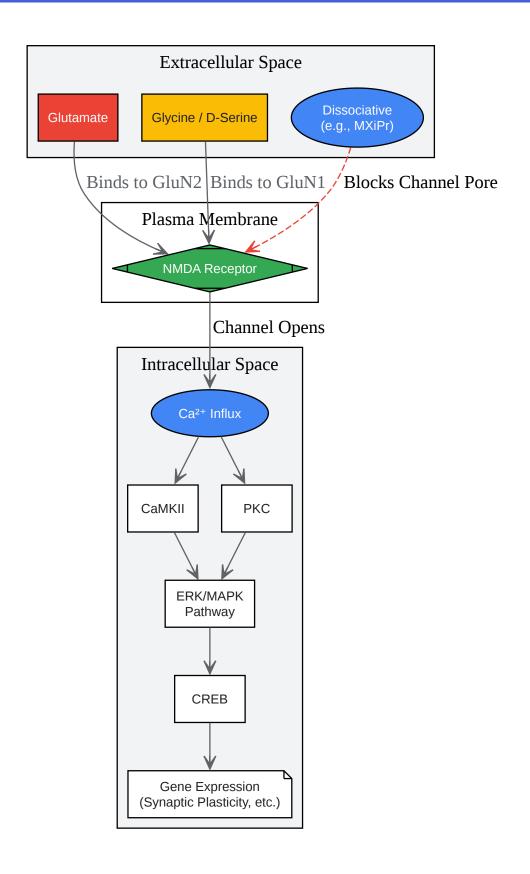
- NMDA receptor-mediated currents are evoked by the application of NMDA and a co-agonist (glycine or D-serine).
- After establishing a stable baseline current, the test compound is applied at various concentrations
- The reduction in the amplitude of the NMDA-evoked current in the presence of the test compound is measured.

4. Data Analysis:

- A concentration-response curve is generated by plotting the percentage of inhibition of the NMDA-evoked current against the concentration of the test compound.
- The IC₅₀ value, which is the concentration of the compound that produces 50% inhibition of the maximal current, is determined by fitting the data to a sigmoidal dose-response equation.

Mandatory Visualization

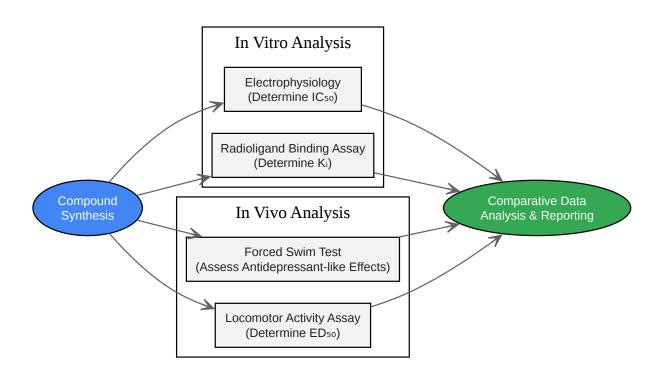




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Caption: NMDA receptor signaling pathway and the site of action for dissociative anesthetics.





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Caption: A typical experimental workflow for the characterization of novel dissociative compounds.

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